molecular formula C10H11FO3 B3154451 Ethyl 2-(4-fluorophenoxy)acetate CAS No. 777-87-7

Ethyl 2-(4-fluorophenoxy)acetate

Cat. No. B3154451
CAS RN: 777-87-7
M. Wt: 198.19 g/mol
InChI Key: JZLDBMSPNHYJEW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H11FO3 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-fluorophenoxy)acetate is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

Ethyl 2-(4-fluorophenoxy)acetate is a powder at room temperature . It has a molecular weight of 182.19 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.

Scientific Research Applications

1. Synthesis and Crystal Structure Studies

Ethyl 2-(4-fluorophenoxy)acetate has been utilized in synthesis and crystal structure studies. For instance, the compound was synthesized using 4-fluoro-phenol as a starting material, leading to investigations into its crystal system, structure stabilization, and intermolecular interactions. These studies provided insights into the kinetic stability and reactivity of the molecule, as well as its charge distribution and chemical reactive sites (Prabhuswamy et al., 2021).

2. Corrosion Inhibition

Research has been conducted on the use of ethyl 2-(4-fluorophenoxy)acetate derivatives as corrosion inhibitors. A study demonstrated that certain chalcone derivatives of this compound effectively inhibited mild steel corrosion in hydrochloric acid solution, following the Langmuir adsorption model and acting as mixed-type inhibitors. This application is significant for industrial corrosion protection (Lgaz et al., 2017).

3. Precursor for Hypoglycemic Agents

The compound has been synthesized as a building synthon for novel dual hypoglycemic agents, indicating its potential use in diabetes treatment. Its structural characteristics were studied using various analytical techniques, and the cooperative non-covalent interactions in its molecular packing were analyzed, offering potential insights for developing new therapeutic agents (Altowyan et al., 2022).

4. Fluoroionophores Synthesis

This compound has been used in the development of fluoroionophores, which are important in detecting metal cations. Such fluoroionophores have been applied in recognizing specific metal cations in various solutions, indicating their potential use in analytical chemistry and environmental monitoring (Hong et al., 2012).

properties

IUPAC Name

ethyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDBMSPNHYJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenoxy)acetate

Synthesis routes and methods I

Procedure details

To a stirred solution of 50 g (0.29 moles) of p-fluorophenoxy acetic acid in one liter of absolute ethanol is added 10 ml of sulfuric acid. The mixture is heated to reflux for 18 hours, cooled to room temperature, and evaporated under vacuum. It is then poured onto 300 g of ice, extracted twice with 500 ml of ether, washed twice with 250 ml of a saturated solution of sodium bicarbonate, 100 ml of saturated sodium chloride solution, dried with magnesium sulfate, filtered and evaporated under vacuum giving 58 g of an oil. This is crystallized from 50 ml of hexane at -25° C. to give 55 g (90%) of the subject product as colorless crystals, mp 32°-33° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

A solution of 4-fluorophenol (2.00 g, 17.84 mmol) in DMF (10 mL) was added dropwise to a stirred suspension of NaH in DMF (2.0 mL) at around 10° C. Ethyl bromoacetate (2.483 mL, 22.30 mmol) was added dropwise and then the reaction mixture was allowed to warm up to room temperature for 4 hours. The solvent was removed under vacuum and the residue was dissolved in methylene chloride and washed 2 times with water, dried over MgSO4, filtered and concentrated to dryness. The crude product was purified on silica gel using (4:1 heptane:EtOAc as eluent) to give ethyl 2-(4-fluorophenoxy)acetate (3.12 g, 95%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.483 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com
SK Chakka, M Kalamuddin, S Sundararaman… - Bioorganic & medicinal …, 2015 - Elsevier
Falcipain-2 is a papain family cysteine protease and an emerging antimalarial drug target. A pseudo-tripeptide scaffold I was designed using in silico screening tools and the three …
Number of citations: 38 www.sciencedirect.com
M Jyothi, A Sherapura, HA Khamees… - Journal of Molecular …, 2022 - Elsevier
Ascites malignancy is a frequent cause of morbidity and presents significant management problems which occur in many cancers. Angiogenesis plays a major role in the prognosis of …
Number of citations: 5 www.sciencedirect.com

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